2,6-Dimethylaniline-d11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

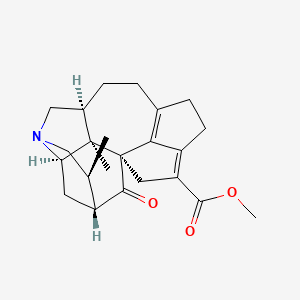

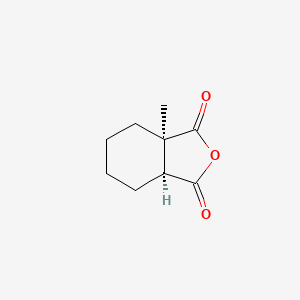

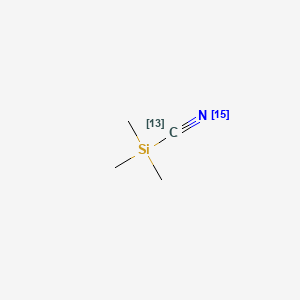

2,6-Dimethylaniline-d11, also known as 2,6-xylidine-d11, is an aromatic primary amine substituted with two methyl groups at the 2- and 6- positions on the benzene ring. This compound is a deuterated form of 2,6-dimethylaniline, where the hydrogen atoms are replaced with deuterium. It is used as a key starting material in the synthesis of various drugs, including anesthetics like Lidocaine, Bupivacaine, and Mepivacaine .

Mechanism of Action

Target of Action

2,6-Dimethylaniline-d11, also known as 2,6-DMA, is a key starting material used in the synthesis of many classes of drugs . It is primarily involved in the production of anesthetics such as Lidocaine, Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, and Xylazine . Therefore, its primary targets are the receptors and enzymes involved in the action of these anesthetic drugs.

Mode of Action

This typically involves blocking sodium channels in the nerve cells, preventing the propagation of nerve impulses and leading to a loss of sensation .

Biochemical Pathways

This compound is involved in the lidocaine (local anesthetic) metabolism pathway . It is a key metabolite of lidocaine and xylazine . The downstream effects of this pathway include the metabolism and elimination of the anesthetic drugs, which can influence their duration of action.

Pharmacokinetics

A study has developed a method to detect and quantify the impurities of 2,6-dma at lower levels, ie, Limit of Detection (LOD) 0007 µg mL −1 and Limit of Quantification (LOQ) 002 µg mL −1 . This could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound in the future.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of anesthetic drugs. By contributing to the production of these drugs, it helps induce a loss of sensation in the body. It is also formally rated as a possible carcinogen (by iarc 2b) and is considered a potentially toxic compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility is 13 g/L, and it has a vapor pressure of 0.2 hPa at 20 °C . These properties can affect its distribution and availability in the body. Furthermore, its storage temperature is between 2-30°C, indicating that temperature can impact its stability .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylaniline-d11 plays a significant role in biochemical reactions, particularly in the synthesis of anesthetic drugs such as Lidocaine, Bupivacaine, and Mepivacaine . It interacts with enzymes like cytochrome P450, which catalyzes its metabolism. The compound also binds to proteins and other biomolecules, influencing their function and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as analgesia and sedation. At high doses, it can cause toxic effects, including liver damage and carcinogenicity . Threshold effects have been observed, where the compound exhibits different effects at different concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of anesthetic drugs. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions can affect the levels of metabolites and the overall metabolic flux in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes . Additionally, it can accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylaniline-d11 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction is carried out in the presence of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, often palladium on carbon (Pd/C). The reaction conditions include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity of the final product is critical, and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylaniline-d11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Regeneration of the amine from nitro derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2,6-Dimethylaniline-d11 is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Utilized in the synthesis of deuterated drugs to improve their pharmacokinetic properties.

Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

2,3-Dimethylaniline: Used in the production of dyes and pesticides.

2,4-Dimethylaniline: Employed in the synthesis of various chemicals.

2,5-Dimethylaniline: Utilized in the production of dyes.

3,4-Dimethylaniline: Used as a raw material for vitamin B2 production.

3,5-Dimethylaniline: Applied in the synthesis of various organic compounds.

The uniqueness of 2,6-Dimethylaniline-d11 lies in its deuterated form, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies .

Properties

CAS No. |

1092805-08-7 |

|---|---|

Molecular Formula |

C8H11N |

Molecular Weight |

132.25 |

IUPAC Name |

N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |

InChI Key |

UFFBMTHBGFGIHF-MDCKYEMWSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N |

Synonyms |

2,6-Di(methyl-d3)benzen-3,4,5-d3-amine-d2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)

![[(5R,7R,8R,9R,10R,13S,17S)-17-[(3R,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B580254.png)

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)